alpha-Cyanocinnamamide
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Overview
Description
Alpha-Cyanocinnamamide is an organic compound with the molecular formula C10H8N2O. It is a derivative of cinnamamide, where a cyano group is attached to the alpha position of the cinnamamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Cyanocinnamamide can be synthesized through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods for industrial production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyanocinnamamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation of this compound can yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Alpha-Cyanocinnamamide has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Cyanocinnamamide involves its interaction with specific molecular targets and pathways. For instance, its α-glucosidase inhibitory activity is attributed to its ability to interact with the enzyme’s active site, thereby inhibiting its function. Molecular docking studies have shown that this compound interacts with key residues in the enzyme, leading to its inhibitory effect .
Comparison with Similar Compounds
Alpha-Cyanocinnamamide can be compared with other similar compounds, such as:
4-Phenyl-α-cyanocinnamamide: This compound is used as a matrix substance for MALDI-MS and has similar chemical properties.
3,4-Dihydroxy-alpha-cyanocinnamamide: Known for its p56lck inhibitory activity, this compound is used as a lead compound in the design of bicyclic analogues.
This compound is unique due to its specific structure and the presence of the cyano group at the alpha position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(Z)-2-cyano-3-phenylprop-2-enamide |
InChI |
InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6- |
InChI Key |
SKGACPGKMWWAIG-TWGQIWQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)N |
Origin of Product |
United States |
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